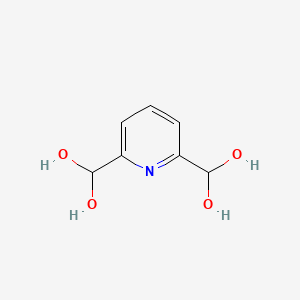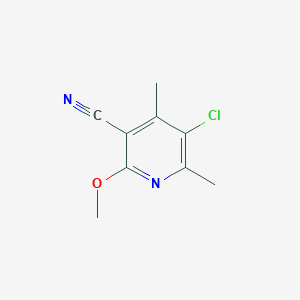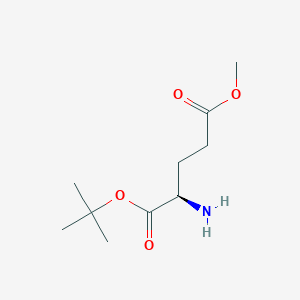![molecular formula C12H13N7O3 B13029079 N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with furan-2-carbohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and hydroxyethyl groups in the compound can participate in substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.
Scientific Research Applications
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antiviral or anticancer activities .
Comparison with Similar Compounds
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
2-aminopyrimidin-4(3H)-one derivatives: These compounds share a similar pyrimidine core and have been studied for their antiviral and anticancer activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are also heterocyclic and exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of a pyrazolo[3,4-d]pyrimidine core with a furan ring and a carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N7O3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H13N7O3/c13-12-16-9-7(6-15-18(9)3-4-20)10(17-12)19(14)11(21)8-2-1-5-22-8/h1-2,5-6,20H,3-4,14H2,(H2,13,16,17) |
InChI Key |
LVVWQVKAZUOEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N(C2=NC(=NC3=C2C=NN3CCO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)





![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)




![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
